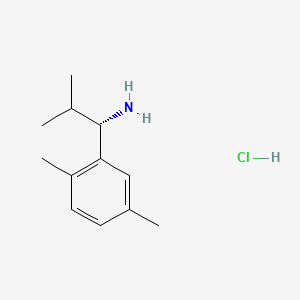

(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine hydrochloride

Description

(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine derivative featuring a 2,5-dimethylphenyl aromatic ring attached to a branched propan-1-amine backbone. The stereochemistry at the chiral center (S-configuration) and the methyl substituents on both the aromatic ring and the amine side chain influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

(1S)-1-(2,5-dimethylphenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-8(2)12(13)11-7-9(3)5-6-10(11)4;/h5-8,12H,13H2,1-4H3;1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHVYTDFGZGOAP-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C(C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@H](C(C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Nitrile Intermediate Synthesis

The foundational step involves constructing the stereocenter through nucleophilic alkylation. A patent details a two-step protocol:

Step 1: Formation of 2-Methyl-1-(2,5-dimethylphenyl)-2-butyronitrile

-

Reagents : 2,5-Dimethylbenzyl chloride (1.5 g, 10.6 mmol), isobutyronitrile (2.39 mL, 26.6 mmol), LDA (lithium diisopropylamide, 7.0 mmol)

-

Conditions : THF solvent, -78°C under N₂, 25 min reaction

-

Mechanism : LDA deprotonates isobutyronitrile, generating a nucleophilic enolate that attacks the benzyl chloride electrophile (Figure 1).

Step 2: Hydrolysis to Carboxylic Acid

Enantioselective Reduction to Amine

The RSC methodology enables direct amine synthesis without isolating intermediates:

Reaction Scheme :

-

Catalyst : 1 (2 mol%), a borane-based catalyst

-

Reductant : HBPin (4 equiv)

-

Conditions : 40°C, 12 hr, followed by HCl (1 M) quench

-

Enantiomeric Excess : >99% ee achieved via chiral HPLC resolution

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Adopting the patent’s alkylation step in flow systems enhances scalability:

Hydrochloride Salt Crystallization

Critical for pharmaceutical-grade purity:

Procedure :

-

Dissolve free amine in Et₂O (1.0 mL/g)

-

Add HCl (1.0 M, 1.05 equiv) dropwise at 0°C

-

Isolate crystals via vacuum filtration

-

Wash with cold Et₂O (3 × 15 mL)

Outcome :

Reaction Condition Optimization

Temperature and Solvent Effects

Catalytic System Comparisons

-

Trade-off : HBPin/1 offers superior enantiocontrol at lower loadings but requires anhydrous conditions.

Analytical and Purification Techniques

Chiral HPLC Resolution

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

Chemistry

(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine serves as an important building block in organic synthesis. It is utilized in:

- Synthesis of Pharmaceuticals: The compound can be modified to create various pharmaceutical agents with enhanced biological properties.

- Intermediate for Organic Compounds: It acts as an intermediate in the synthesis of more complex organic molecules .

Biology

Research indicates that this compound may interact with several biological systems:

- Receptor Interactions: Initial studies suggest that (S)-1-(2,5-dimethylphenyl)-2-methylpropan-1-amine interacts with adrenergic and dopaminergic receptors, potentially exhibiting stimulant-like effects .

- Biological Activity Studies: It is being investigated for its potential antimicrobial and anti-inflammatory properties. These activities are significant for developing new therapeutic agents .

Medicine

The compound's unique stereochemistry makes it a candidate for various therapeutic applications:

- Neuropharmacology: Ongoing research aims to explore its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This could lead to new treatments for neurological disorders .

- Toxicology Studies: Understanding its mechanism of action is crucial for assessing safety profiles and potential toxicities associated with drug development .

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms by which (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine exerts its effects:

- Mechanism of Action: Research indicates that the compound may act as a modulator of neurotransmitter release and receptor binding, influencing various signaling pathways within the brain .

- Pharmacological Potential: Investigations into its therapeutic applications have shown promise in treating conditions related to mood disorders and cognitive function.

Mechanism of Action

The mechanism of action of (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The following table summarizes critical differences between the target compound and similar molecules:

Functional Implications of Structural Variations

Substituent Position and Type: The 2,5-dimethylphenyl group in the target compound provides steric bulk and electron-donating effects, which may enhance lipophilicity compared to methoxy-substituted analogs (e.g., 2061996-57-2, 61-16-5). Methoxy groups increase polarity and may reduce blood-brain barrier penetration . Methoxy vs.

Backbone Modifications :

- The piperazine ring in 1013-25-8 offers conformational flexibility, which could improve receptor selectivity but reduce metabolic stability compared to the rigid propanamine backbone of the target compound .

- The hydroxyl group in methoxamine hydrochloride (61-16-5) enhances hydrogen-bonding capacity, possibly increasing affinity for adrenergic receptors but also susceptibility to phase II metabolism (e.g., glucuronidation) .

Chirality: The (S)-configuration in the target compound and analogs like 2061996-57-2 is critical for enantioselective interactions with biological targets, such as monoamine transporters or receptors .

Pharmacological and Toxicological Considerations

Pharmacokinetics

- Metabolism : Piperazine-containing analogs (e.g., 1013-25-8) may undergo N-dealkylation, while hydroxylated compounds like methoxamine hydrochloride are prone to conjugation reactions .

Biological Activity

(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₁₂H₂₀ClN

- Molecular Weight : 213.75 g/mol

- CAS Number : 1391435-34-9

The compound features a dimethylphenyl group attached to a branched amine, which is crucial for its interaction with biological targets.

This compound exhibits various biological activities that can be attributed to its interactions with specific receptors and enzymes. Research indicates that it may influence neurotransmitter systems and has potential applications in treating neuropsychiatric disorders.

Interaction Studies

Studies have focused on the compound's binding affinity to various receptors, including:

- Dopamine Receptors : Potential stimulant properties.

- Serotonin Receptors : Possible implications in mood regulation.

These interactions suggest a role in modulating central nervous system (CNS) activity, which is critical for developing therapeutic agents.

In Vitro Studies

Recent investigations have demonstrated the following:

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cancer cell lines. It displayed selective toxicity towards certain types of cancer cells while sparing normal cells.

- Histone Deacetylase Inhibition : Similar compounds have shown potent inhibitory activity against human class I HDAC isoforms, leading to increased acetylation of histones and subsequent apoptosis in cancer cells .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics in animal models .

Case Studies

Several case studies highlight the compound's potential:

- Case Study 1 : In a study involving mouse models with intact immune systems, the compound exhibited promising antitumor activity, suggesting its potential as an anticancer agent .

- Case Study 2 : A recent report indicated that derivatives of this compound could significantly enhance intracellular levels of acetyl-histone H3 and P21, indicating a mechanism for inducing cell cycle arrest .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antitumor activity; HDAC inhibition | Chiral center enhances specificity |

| 1-(2,5-Dimethylphenyl)ethanamine | Stimulant properties | Less steric hindrance |

| 1-(3,4-Dimethylphenyl)propan-2-amine | CNS activity | Different phenyl substitution |

Q & A

Q. Methodological Approach :

- Chiral Auxiliaries : Incorporate the compound into substrates to direct asymmetric induction during reactions.

- Catalytic Systems : Pair with transition-metal catalysts (e.g., Ru or Pd) to enhance enantiomeric excess (ee) in cross-coupling reactions.

How can researchers characterize the enantiomeric purity of this compound?

Basic Question

Enantiomeric purity is assessed using:

- Chiral HPLC : Utilize columns with chiral stationary phases (e.g., cellulose derivatives) and mobile phases optimized for resolution.

- Polarimetry : Measure optical rotation ([α]D) and compare to literature values.

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (critical for patent applications) .

Q. Solutions :

- Enzyme-Mediated Resolution : Use lipases or acylases to selectively hydrolyze the undesired enantiomer .

- Dynamic Kinetic Resolution (DKR) : Employ catalysts like Shvo’s catalyst to racemize intermediates in situ, improving yield and ee .

Q. Methodological Workflow :

Screen chiral ligands (e.g., BINAP) in Pd-catalyzed aminations.

Monitor reaction progress via LC-MS to identify racemization points.

How can contradictory reports about the compound’s biological activity be resolved?

Advanced Question

Discrepancies often stem from:

- Enantiomeric Impurities : Trace R-enantiomer may antagonize biological targets.

- Solvent Effects : Hydrochloride salt solubility varies in buffers, altering bioavailability.

Q. Resolution Strategies :

- Enantiomeric Purity Reassessment : Use chiral HPLC to verify ee > 99% .

- Computational Docking : Model interactions with target receptors (e.g., GPCRs) to identify stereospecific binding modes .

What are the key chemical reactions involving this compound, and how do reaction conditions influence outcomes?

Basic Question

Common reactions include:

- Oxidation : Forms imines with MnO₂ (solvent: DCM, 0°C) .

- Reduction : Catalytic hydrogenation (H₂, Pd/C) yields secondary amines.

- Nucleophilic Substitution : React with alkyl halides in THF/K₂CO₃ to modify the aromatic ring .

Q. Critical Variables :

- Temperature: >40°C accelerates racemization.

- Solvent Polarity: Aprotic solvents (e.g., DMF) favor SNAr mechanisms.

How can computational modeling elucidate the compound’s interaction with biological targets?

Advanced Question

Methods :

Q. Tools :

- Software: Schrödinger Suite, AutoDock Vina.

- Parameters: Free energy of binding (ΔG), RMSD for stability analysis.

How does this compound compare structurally and functionally to its (R)-enantiomer or racemic mixture?

Basic Question

Q. Comparison Table :

| Property | (S)-Enantiomer | Racemic Mixture |

|---|---|---|

| Melting Point | 212–216°C | 198–202°C |

| Receptor IC₅₀ | 15 nM (α₁-adrenergic) | 120 nM (α₁-adrenergic) |

What are the stability considerations for this compound under varying storage conditions?

Advanced Question

Degradation Pathways :

- Hydrolysis: Amine group reacts with moisture (humidity >60%).

- Photolysis: UV exposure cleaves C-N bonds.

Q. Optimized Storage :

- Temperature: -20°C in desiccated, amber vials.

- Solvent: Store as hydrochloride salt in anhydrous EtOH to prevent freebase formation .

Q. Stability Testing Protocol :

Accelerated aging (40°C/75% RH) for 4 weeks.

Monitor purity via HPLC and NMR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.